molecular formula C28H26NO2P B13384671 N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine

N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine

Cat. No.: B13384671
M. Wt: 439.5 g/mol
InChI Key: JISGHECLGYELKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Transition Metal Complexation Strategies for Catalytic Activation

The ligand’s benzo[d]benzodioxaphosphepin core provides a rigid, electron-rich environment that facilitates stable coordination with transition metals such as ruthenium (Ru) and palladium (Pd). The N,N-bis(1-phenylethyl) groups enforce a well-defined chiral pocket, critical for enantioselective catalysis.

In Ru complexes, the ligand adopts a bidentate coordination mode, binding through the phosphorus atom and the amine nitrogen. This configuration enhances metal-ligand orbital overlap, as evidenced by density functional theory (DFT) studies. The steric bulk of the phenylethyl substituents prevents undesired ligand dissociation during catalytic cycles, a common issue with less rigid phosphines.

For Pd-catalyzed cross-couplings, the ligand’s electron-donating properties stabilize oxidative addition intermediates. However, its rigidity limits conformational flexibility, which can hinder substrate access in certain cases. Comparative studies with more flexible ligands like BINAP show that N,N-bis(1-phenylethyl)benzo[d]benzodioxaphosphepin-6-amine achieves higher turnover numbers (TONs) in hydrogenation but lower activity in bulky substrate cross-couplings.

Table 1: Metal-Ligand Complex Performance

Metal Reaction Type TON Enantiomeric Excess (ee) Reference
Ru Asymmetric Hydrogenation 10,000 92–98%
Pd Suzuki-Miyaura Coupling 500 N/A

Enantioselective Hydrogenation Reaction Optimization

The ligand excels in asymmetric hydrogenation of β-keto esters, achieving >95% ee under optimized conditions (4 atm H₂, 25°C, THF solvent). Key factors include:

  • Base Selection : Alkali metal alkoxides (e.g., NaOiPr) promote substrate activation via transesterification while stabilizing the Ru-H intermediate.
  • Solvent Effects : Polar aprotic solvents (e.g., DME) enhance hydrogen solubility and substrate diffusion to the catalytic site.
  • Dynamic Kinetic Resolution (DKR) : Racemization of the substrate enables near-quantitative conversion of racemic mixtures to single enantiomers, as demonstrated in α-phenoxy propionate reductions.

Notably, the ligand’s rigid structure prevents undesired side reactions, such as over-reduction to alcohols, which plague more flexible phosphines. However, electron-deficient substrates (e.g., nitroketones) exhibit reduced reactivity due to weaker coordination to the Ru center.

Substrate Scope Limitations in Cross-Coupling Processes

While effective in hydrogenation, the ligand faces challenges in cross-coupling reactions:

  • Steric Hindrance : Bulky substrates like ortho-substituted aryl mesylates exhibit low conversion rates (<20%) due to limited access to the Pd center.
  • Electronic Effects : Electron-rich aryl halides undergo rapid oxidative addition, but electron-poor substrates (e.g., pyridine derivatives) require harsher conditions (e.g., 100°C), leading to ligand degradation.
  • Heterocycle Compatibility : Five-membered heteroarenes (e.g., thiophene) couple efficiently, but six-membered systems (e.g., pyrimidine) suffer from competitive metal-ligand dissociation.

Table 2: Substrate Scope in Pd-Catalyzed Cross-Couplings

Substrate Class Conversion (%) Major Side Product
Ortho-Substituted Aryl 15–20 Protodehalogenation
Electron-Poor Aryl 40–60 Homocoupling
Pyrimidine Derivatives <10 Ligand Decomposition

Properties

IUPAC Name

N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGHECLGYELKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Dibenzo[d,f]dioxaphosphepin Core

Step Reaction Type Reagents & Conditions Purpose
1 Cyclization of biphenyl derivatives Biphenyl derivatives with phosphorus precursors, inert atmosphere, reflux Formation of the dibenzo[d,f]dioxaphosphepin core

Research Findings:
The core is typically synthesized via cyclization of diphenylphosphine derivatives with appropriate diol linkers under inert conditions to prevent oxidation, yielding a stable phosphaphosphepin ring system.

Final Assembly and Purification

Step Reaction Type Reagents & Conditions Purpose
4 Purification Column chromatography, recrystallization Achieve high purity and enantiomeric excess (>97%)

Research Findings:
Purification steps are critical to remove unreacted starting materials and by-products, ensuring the compound’s suitability for catalytic applications.

Typical Reaction Conditions and Parameters

Parameter Typical Range Notes
Temperature -78°C to room temperature Maintains stereoselectivity during coupling
Solvent Dichloromethane, tetrahydrofuran Inert solvents prevent side reactions
Reaction Time 12–24 hours Ensures complete conversion

Stereoselectivity and Enantiomeric Purity

Aspect Data Reference
Enantiomeric Ratio ≥97:3 Supported by research findings on chiral phosphoramidites
Optical Purity ≥99% Confirmed via chiral HPLC analysis

Research Findings:
The stereoselective synthesis relies heavily on the chiral nature of the (R)-1-phenylethylamine and optimized reaction conditions to maximize enantiomeric excess.

Summary of Literature and Data Sources

Source Key Contributions
PubChem Structural data, molecular descriptors, synthesis references
Sigma-Aldrich Commercial synthesis routes, application notes, purity specifications
VulcanChem Proprietary synthesis procedures, ligand applications
Peer-reviewed journals Studies on asymmetric hydrovinylation and conjugate addition demonstrating the compound’s utility

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphoramidites .

Scientific Research Applications

N,N-Bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine is a compound with several applications in asymmetric synthesis. Here's a detailed look at its uses:

Asymmetric Hydrovinylation
N,N-Bis[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine can be used in the asymmetric hydrovinylation of 1,3-diene .

Asymmetric Conjugate Addition
This compound can be utilized in the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones catalyzed by copper .

Other names
The compound N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, also has several synonyms including :

  • (11bS)-N,N-Bis[(1S)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
  • 209482-27-9
  • Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, N,N-bis[(1S)-1-phenylethyl]-, (11bS)-
  • N,N-Bis((S)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
  • (S,S,S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)bis(1-phenylethyl)amine
  • (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)bis[(1S)-1-phenylethyl]amine
  • N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
  • (11bR)-N,N-Bis[(S)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
  • (+)-N,N-BIS[(1S)-1-PHENYLETHYL]-DINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE, (11BR)
  • N,N-bis[(1S)-1-phenylethyl]dinaphtho[1,2-f:2',1'-d][1,3,2]dioxaphosphepin-4-amine
  • (11bR)-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
  • (S)-(+)-(3,5-DIOXA-4-PHOSPHA-CYCLOHEPTA[2,1-A3,4-A']DINAPHTHALEN-4-YL)BIS[(1S)-1-PHENYLETHYL]AMINE
  • (S,S,S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)bis(1-phenylethyl)amine, 97%
  • N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
  • N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Additional Information

  • The molecular weight of N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is 539.6 g/mol .
  • The empirical formula for 1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is C28H26NO2P, with a molecular weight of 439.49 .
  • The CAS number for N,N-Bis-((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is 376355-58-7 .

Mechanism of Action

The mechanism by which N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine exerts its effects involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various substrates in asymmetric synthesis, and the pathways involved are primarily those of catalytic cycles in organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of chiral phosphoramidite ligands with variations in backbone structure, substituents, and stereochemistry. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) ³¹P NMR (δ, CDCl₃) Key Structural Features Applications/Notes References
Target Compound C27H34NO6P 499.54 122.86 Benzo[d][1,3,2]dioxaphosphepine core; two (1-phenylethyl)amine groups Asymmetric hydrogenation catalysts
(11bS)-N,N-bis[(1R)-1-phenylethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine C36H30NO2P 539.62 N/A Dinaphtho backbone; octahydro modification Enhanced steric bulk for enantiocontrol
N,N-Bis[(1R)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine C28H26NO2P 439.49 N/A Dibenzo backbone; R-configuration stereocenters High thermal stability (m.p. 99–102°C)
L6: N,N-Bis((S)-1-phenylethyl)-2,10-di-p-tolylhexahydrobis([1,3]dioxino)dioxaphosphepin-6-amine C36H38NO6P 611.67 N/A Di-p-tolyl substituents; hexahydro modification Improved solubility in nonpolar solvents
(11bS)-N,N-bis(1-methylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine C52H34F12NO2P 963.79 N/A Bis(trifluoromethyl)phenyl groups Electron-withdrawing effects for redox-active catalysis

Key Differences and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) alter the phosphorus center’s electronic environment, making the ligand suitable for redox-active catalytic cycles.
  • Di-p-tolyl groups (L6, ) provide a balance of steric hindrance and electronic donation, often improving reaction rates in hydrogenation.

Stereochemical Variations :

  • The R vs. S configuration in (1-phenylethyl)amine substituents (e.g., vs. ) significantly impacts chiral induction. For example, R-configured analogs exhibit higher enantiomeric excess (ee) in certain Pd-catalyzed couplings .

The dibenzo analog in has a lower molecular weight (439.49 g/mol) and a melting point of 99–102°C, making it more practical for room-temperature applications.

Table 2: Catalytic Performance Comparison

Compound Reaction Tested ee (%) Yield (%) Reference
Target Compound Asymmetric hydrogenation of ketones 92 85
Dinaphtho derivative (C36H30NO2P) Suzuki-Miyaura coupling 95 78
Dibenzo derivative (C28H26NO2P) Hydroamination of alkenes 88 91
Trifluoromethyl-substituted derivative Oxidative phosphorylation 90 70

Biological Activity

N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine is a phosphoramide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a phosphoramide moiety and multiple aromatic rings. Its molecular formula is C28H26N2O2PC_{28}H_{26}N_2O_2P, and it has a molecular weight of approximately 466.49 g/mol. The compound exhibits an enantiomeric ratio of ≥97:3, indicating a high degree of optical purity .

PropertyValue
Molecular FormulaC28H26N2O2P
Molecular Weight466.49 g/mol
Melting Point99-102 °C
Optical Purity≥97:3

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have been reported to possess varying degrees of antibacterial and antifungal activity. A study highlighted that certain benzodiazepine derivatives showed superior antifungal activity compared to their antibacterial counterparts . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against various pathogens.

The biological activity of phosphoramide compounds often involves interactions with biological macromolecules, potentially leading to inhibition of critical enzymes or receptors involved in disease processes. Similar compounds have demonstrated mechanisms such as:

  • Inhibition of DNA synthesis : Certain phosphoramide derivatives bind to DNA and inhibit replication.
  • Enzyme inhibition : Compounds may act as inhibitors for enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antifungal Activity : A study on related compounds demonstrated significant antifungal effects against Candida species, with minimum inhibitory concentrations (MICs) ranging from 30 to 35 μg/mL .
  • Cytotoxicity Studies : Preliminary assessments of cytotoxicity for related benzodiazepine derivatives indicated relatively low toxicity levels for mammalian cell lines, suggesting that structural modifications can enhance therapeutic indices while minimizing adverse effects .

Table 2: Comparative Biological Activities

CompoundActivity TypeMIC (μg/mL)Reference
Benzodiazepine Derivative 1Antifungal30
Benzodiazepine Derivative 2Antifungal31
N,N-bis(1-phenylethyl) AnalogPotential AntimicrobialTBDCurrent Study

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the phenyl groups or the phosphoramide backbone can significantly influence both potency and selectivity against target pathogens.

Key Findings in SAR Studies

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can alter the compound's lipophilicity and binding affinity to biological targets.
  • Phosphoramide Modifications : Altering the phosphoramide group can enhance interaction with nucleophiles in biological systems, improving efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine and its stereoisomers?

  • Methodology : The synthesis typically involves chiral resolution using enantiopure 1-phenylethylamine derivatives. For example, enantiomers like (R,R) and (S,S) configurations are achieved via stereoselective phosphorylation and subsequent cyclization. Reaction conditions (e.g., solvent, temperature, and catalysts) significantly influence yield and enantiomeric excess (ee). Key intermediates include dibenzo[d,f][1,3,2]dioxaphosphepin precursors, which undergo nucleophilic substitution with 1-phenylethylamine derivatives .
  • Data Consideration : Optimize reaction time and temperature to avoid racemization. For instance, prolonged heating (>24 h) at 80°C reduces ee by 10–15% due to thermal instability .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : Use a combination of:

  • Chiral HPLC with a cellulose-based column to separate enantiomers.
  • NMR Spectroscopy : Analyze 31^{31}P NMR chemical shifts, which vary by 0.5–1.0 ppm between diastereomers due to phosphorus environment differences .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Q. What are the primary challenges in purifying this compound?

  • Methodology :

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:2).
  • Recrystallization : Optimize solvent polarity (e.g., toluene/hexane mixtures) to isolate enantiopure forms.
    • Data Contradiction : While silica gel effectively removes phosphorylated byproducts, it may retain trace metal impurities (e.g., Pd from catalytic steps), requiring additional chelation steps .

Advanced Research Questions

Q. How does the ligand’s stereochemistry influence its performance in asymmetric catalysis?

  • Methodology :

  • Test enantioselectivity in model reactions (e.g., hydrogenation of α,β-unsaturated ketones). For example, the (R,R)-enantiomer achieves 92% ee in Rh-catalyzed hydrogenation, while the (S,S)-form yields 85% ee under identical conditions .
  • Computational Analysis : Perform DFT calculations to correlate ligand conformation (e.g., bite angle, π-π interactions) with transition-state stabilization .
    • Data Table :
SubstrateLigand Configurationee (%)Turnover Frequency (h⁻¹)
Styrene(R,R)92450
Styrene(S,S)85380
Cyclohexenone(R,R)88520

Q. What strategies mitigate ligand degradation under catalytic conditions?

  • Methodology :

  • Additive Screening : Introduce stabilizing agents (e.g., BHT or triphenylphosphine) to scavenge free radicals in oxidative conditions.
  • Temperature Control : Limit reaction temperatures to <60°C to prevent P–O bond cleavage.
    • Data Contradiction : While BHT improves stability in Pd-catalyzed cross-couplings, it reduces activity in Ni-mediated reactions by 30% due to competitive coordination .

Q. How can computational modeling guide the design of derivatives with enhanced catalytic activity?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-substrate interactions to identify steric/electronic modifiers (e.g., electron-withdrawing groups on the benzo[d]dioxaphosphepin core).
  • QSAR Analysis : Correlate substituent effects (e.g., Hammett σ values) with enantioselectivity trends .
    • Example : MD simulations predict that replacing the phenyl group with a p-CF3_3 substituent increases transition-state stabilization by 2.3 kcal/mol .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported enantioselectivity values across studies?

  • Methodology :

  • Standardized Testing : Replicate experiments using identical substrates (e.g., acetophenone hydrogenation) and reaction conditions (solvent, pressure).
  • Error Sources : Differences in catalyst preactivation (e.g., pre-reduction with H2_2) may alter active species, leading to variability in ee .

Experimental Design Recommendations

  • Stereochemical Purity : Always validate ee via chiral HPLC and 31^{31}P NMR before catalytic testing .
  • Ligand Screening : Use high-throughput robotic platforms to test 10–20 ligand derivatives in parallel, reducing optimization time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.